molecular formula C19H19IN2O2S B11516901 2-{[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11516901
M. Wt: 466.3 g/mol
InChI Key: KTTDDDKTFQDPJG-SSDVNMTOSA-N
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Description

2-[(E)-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes an ethoxy group, an iodo group, a methoxy group, and a benzothiophene core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves a multi-step process. One common method involves the condensation of 4-ethoxy-3-iodo-5-methoxybenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of compounds with different functional groups replacing the iodo group.

Scientific Research Applications

2-[(E)-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(4-METHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
  • 2-[(E)-[(4-ETHOXY-3-BROMO-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE

Uniqueness

The presence of the ethoxy group and the specific positioning of the iodo and methoxy groups make 2-[(E)-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE unique. These structural features can influence its reactivity and biological activity, distinguishing it from similar compounds .

Properties

Molecular Formula

C19H19IN2O2S

Molecular Weight

466.3 g/mol

IUPAC Name

2-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C19H19IN2O2S/c1-3-24-18-15(20)8-12(9-16(18)23-2)11-22-19-14(10-21)13-6-4-5-7-17(13)25-19/h8-9,11H,3-7H2,1-2H3/b22-11+

InChI Key

KTTDDDKTFQDPJG-SSDVNMTOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=N/C2=C(C3=C(S2)CCCC3)C#N)OC

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=NC2=C(C3=C(S2)CCCC3)C#N)OC

Origin of Product

United States

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